molecular formula C19H17NO4 B11687510 (4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11687510
M. Wt: 323.3 g/mol
InChI Key: SKNYPYPIGHNWRV-WJDWOHSUSA-N
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Description

(4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a dimethoxybenzylidene group and a methylphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-(3-methylphenyl)-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene or phenyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds with fewer double bonds.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but lacks the methyl group on the phenyl ring.

    (4Z)-4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one: Similar structure but has the methyl group on the para position of the phenyl ring.

Uniqueness

The uniqueness of (4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethoxybenzylidene group and the methyl group on the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C19H17NO4/c1-12-5-4-6-13(9-12)18-20-16(19(21)24-18)11-14-10-15(22-2)7-8-17(14)23-3/h4-11H,1-3H3/b16-11-

InChI Key

SKNYPYPIGHNWRV-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)O2

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=C(C=CC(=C3)OC)OC)C(=O)O2

Origin of Product

United States

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